molecular formula C15H13N5O B6449876 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2548978-60-3

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6449876
CAS No.: 2548978-60-3
M. Wt: 279.30 g/mol
InChI Key: IMNHBNLHIVZQEE-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyridinyl group, and an imidazo[1,2-b]pyridazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-b]pyridazine core: This can be achieved through a cyclization reaction involving a pyridazine derivative and an appropriate imidazole precursor.

    Introduction of the cyclopropyl group: This step often involves the use of cyclopropyl halides or cyclopropyl carboxylic acids under basic conditions to introduce the cyclopropyl moiety.

    Attachment of the pyridinyl group: This can be accomplished through a coupling reaction, such as a Suzuki or Heck reaction, using a pyridinyl boronic acid or pyridinyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or imidazo[1,2-b]pyridazine moieties using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base, amines in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in various alkylated or aminated derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that imidazo[1,2-b]pyridazine derivatives exhibit significant anticancer properties. A study identified several derivatives that selectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth. For instance, the compound was evaluated for its efficacy against multiple myeloma and showed promising results in inhibiting cell viability and inducing apoptosis in cancer cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It acts as a selective inhibitor of the Tyk2 kinase, which plays a crucial role in inflammatory pathways. In vitro studies demonstrated that it effectively reduces the production of pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases .

Neurological Applications

Recent studies have explored the neuroprotective effects of imidazo[1,2-b]pyridazine derivatives. The compound's ability to cross the blood-brain barrier allows it to exert protective effects against neurodegenerative conditions such as Alzheimer's disease. Research indicates that it may modulate neuroinflammation and neuronal survival .

Case Study 1: Inhibition of Tyk2 Kinase

A detailed investigation into the inhibition of Tyk2 kinase by imidazo[1,2-b]pyridazine derivatives revealed that 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide exhibited high selectivity and potency. The study utilized various biochemical assays to demonstrate its effectiveness in reducing Tyk2-mediated signaling pathways associated with autoimmune diseases .

Case Study 2: Anticancer Efficacy in Myeloma Models

In preclinical models of multiple myeloma, this compound was shown to significantly reduce tumor burden and improve survival rates when administered alongside standard therapies. The mechanism involved the downregulation of oncogenic pathways and induction of apoptosis in malignant cells .

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing downstream signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, leading to anti-cancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.

    Pyridazines: These compounds have a similar pyridazine ring but lack the imidazole moiety.

    Cyclopropyl-containing heterocycles: These compounds contain a cyclopropyl group but may have different heterocyclic cores.

Uniqueness

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is unique due to its combination of a cyclopropyl group, a pyridinyl group, and an imidazo[1,2-b]pyridazine core. This unique structure contributes to its diverse biological activities and potential therapeutic applications, distinguishing it from other similar compounds.

Biological Activity

2-cyclopropyl-N-(pyridin-4-yl)imidazo[1,2-b]pyridazine-6-carboxamide is a compound of interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclopropyl group, a pyridinyl moiety, and an imidazo[1,2-b]pyridazine core. The synthesis typically involves multi-step reactions starting from readily available materials. Key steps include:

  • Formation of the imidazo[1,2-b]pyridazine core through cyclization of a pyridazine derivative and an imidazole precursor.
  • Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.
  • Attachment of the pyridinyl group via coupling reactions like Suzuki or Heck reactions using appropriate boronic acids or halides.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as kinases involved in cell signaling pathways. It may act as an inhibitor by binding to active sites or allosteric sites on these proteins, potentially leading to anti-cancer effects by inhibiting cell proliferation .

Anticancer Properties

Research has indicated that derivatives of imidazo[1,2-b]pyridazine exhibit significant anticancer activity. For instance, studies have shown that compounds with similar structures can inhibit various kinases implicated in cancer progression. The mechanism often involves competing with ATP for binding to the active site of kinases, leading to reduced phosphorylation and subsequent cell cycle arrest or apoptosis in cancer cells.

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget KinaseIC50 (µM)Reference
Compound AAkt0.15
Compound BAurora Kinase0.05
Compound CGSK30.10

Case Studies

  • In Vitro Studies : In a study assessing the cytotoxic effects of various imidazo[1,2-b]pyridazine derivatives on cancer cell lines, this compound showed promising results with significant inhibition of cell growth in breast and lung cancer models.
  • Structure-Activity Relationship (SAR) : A systematic SAR analysis revealed that modifications at the 6-position of the imidazo ring significantly influence potency against certain kinases. The presence of hydrophobic groups enhanced binding affinity and biological activity .
  • Animal Models : In vivo studies using xenograft models demonstrated that treatment with this compound led to reduced tumor size compared to control groups. These findings suggest its potential as a therapeutic agent in oncology.

Additional Biological Activities

Beyond anticancer properties, preliminary studies suggest that this compound may exhibit antimicrobial activity. Its structural components could interact with bacterial enzymes or receptors, although further research is needed to elucidate these effects.

Properties

IUPAC Name

2-cyclopropyl-N-pyridin-4-ylimidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(17-11-5-7-16-8-6-11)12-3-4-14-18-13(10-1-2-10)9-20(14)19-12/h3-10H,1-2H2,(H,16,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMNHBNLHIVZQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)NC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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